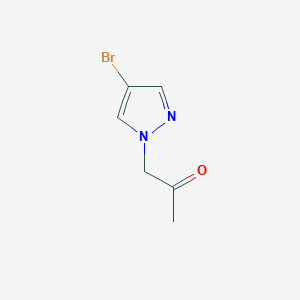

1-(4-bromo-1H-pyrazol-1-yl)propan-2-one

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

The pyrazole scaffold is a cornerstone in the development of new chemical entities. researchgate.net As a five-membered aromatic ring with two nitrogen atoms, it is a key component in a multitude of compounds with significant applications in medicinal chemistry, drug discovery, and agrochemistry. researchgate.neteurekaselect.com The popularity of pyrazole-based compounds has surged due to their proven and diverse pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. eurekaselect.comconnectjournals.com

The structural and electronic properties of the pyrazole nucleus make it a privileged scaffold in drug design. tandfonline.com A number of commercially successful drugs incorporate this ring system, highlighting its importance. tandfonline.comnih.gov Consequently, the development of efficient and innovative synthetic routes to create substituted pyrazoles is a major focus of contemporary organic chemistry research. researchgate.net Common synthetic strategies include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives and various cycloaddition reactions. nih.gov

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction Treatment |

| Rimonabant | Anti-obesity (withdrawn) |

| Ibrutinib | Anticancer |

| Ruxolitinib | Anticancer |

| Axitinib | Anticancer |

Contextualization of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one within Halogenated Heterocycle Chemistry

This compound belongs to the extensive family of halogenated heterocycles. These are organic compounds that feature a heterocyclic ring system where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, fluorine, or iodine. sigmaaldrich.com Halogenated heterocycles are of great significance in synthetic chemistry, often serving as crucial intermediates or building blocks for the synthesis of more complex molecules. sigmaaldrich.com

The introduction of a halogen atom onto a heterocyclic ring can profoundly influence the molecule's physicochemical properties. Halogenation can increase a compound's hydrophobicity and its ability to permeate biological membranes. nih.govresearchgate.net Furthermore, the halogen atom provides a reactive site for subsequent chemical modifications, such as cross-coupling reactions, which are fundamental in modern organic synthesis. sigmaaldrich.combaranlab.org The bromine atom in this compound thus imparts specific reactivity to the pyrazole ring, making it a useful precursor for constructing a variety of other substituted pyrazoles.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Monoisotopic Mass | 201.97418 Da |

| InChIKey | OMJZQGSHLIJGAR-UHFFFAOYSA-N |

| Predicted XlogP | 0.8 |

Data sourced from PubChem. uni.lu

Research Landscape of Bromo-Substituted Pyrazolyl Ketone Derivatives

The research landscape for bromo-substituted pyrazolyl ketone derivatives is primarily focused on their utility as synthetic intermediates. The dual functionality of a reactive ketone group and a modifiable carbon-bromine bond makes these compounds valuable in the synthesis of complex molecular architectures.

The synthesis of pyrazole derivatives often involves ketones as starting materials. mdpi.comorganic-chemistry.org For instance, one-pot condensation reactions of ketones, aldehydes, and hydrazine can produce pyrazoline intermediates, which are then oxidized—sometimes using bromine—to yield substituted pyrazoles. organic-chemistry.orgresearchgate.net Specific methods also exist for creating α-pyrazole derivatives of ketones through the oxidative coupling of enolsilanes with heteroarenes. nih.gov

While detailed research on this compound itself is not extensively published, the study of analogous structures provides insight into its potential applications. Related compounds, such as other halogenated pyrazoles and pyrazolyl ketones, are explored as precursors for pharmaceuticals and agrochemicals. organic-chemistry.orgresearchgate.net The bromine atom serves as a handle for introducing further complexity, while the ketone can be transformed into various other functional groups, making this class of compounds a versatile tool for synthetic chemists.

Table 3: Comparison of this compound and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C6H7BrN2O | 203.04 |

| 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol | C6H9BrN2O | 205.05 |

| 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | C7H11BrN2O | 219.08 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopyrazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZQGSHLIJGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898054-56-3 | |

| Record name | 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 One

Retrosynthetic Analysis and Key Precursors Identification

A retrosynthetic analysis of the target molecule, 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one, logically disconnects the bond between the pyrazole (B372694) ring's N1-position and the adjacent methylene (B1212753) carbon of the propan-2-one side chain. This C-N bond disconnection is the most common and synthetically feasible approach for this class of compounds.

This analysis identifies two primary precursors:

Nucleophile: 4-bromo-1H-pyrazole

Electrophile: A three-carbon ketone synthon with a suitable leaving group at the C1 position. Common examples include 1-chloroacetone or 1-bromoacetone.

The forward synthesis, therefore, involves the reaction of the 4-bromo-1H-pyrazole anion (generated in situ) with the electrophilic acetone (B3395972) derivative.

Direct and Indirect Synthetic Routes to the Core Structure

Direct Synthetic Route: The most direct and widely employed method for synthesizing this compound is the direct N-alkylation of 4-bromo-1H-pyrazole. This reaction is a nucleophilic substitution where the pyrazole nitrogen atom attacks the electrophilic carbon of an α-halo-ketone. semanticscholar.org The reaction typically proceeds under basic conditions, which are necessary to deprotonate the N-H of the pyrazole ring, thereby increasing its nucleophilicity. semanticscholar.org The resulting pyrazolate anion then readily reacts with the alkylating agent, such as chloroacetone.

The general reaction is as follows: 4-bromo-1H-pyrazole + Chloroacetone --(Base, Solvent)--> this compound + Salt

Indirect Synthetic Routes: While direct alkylation is standard, alternative or indirect methods for forming N-alkyl pyrazoles exist, though they are often more complex and reserved for substrates where direct alkylation fails or gives poor selectivity. These can include methods like the Mitsunobu reaction or various transition-metal-catalyzed cross-coupling reactions, although these are less common for a relatively simple alkylation with an activated electrophile like an α-halo-ketone. semanticscholar.org

Optimization of Reaction Parameters and Yields

The efficiency and yield of the N-alkylation reaction are highly dependent on several key parameters. The choice of base, solvent, and temperature can significantly influence the reaction rate and the regioselectivity (i.e., alkylation at the N1 vs. N2 position). For symmetrically substituted pyrazoles like 4-bromo-1H-pyrazole, regioselectivity between N1 and N2 is not a concern as they are equivalent. However, the conditions are still crucial for achieving high yield and purity.

Key parameters for optimization include:

Base: A variety of bases can be used, ranging from strong hydride bases to milder carbonate bases. Strong bases like Sodium Hydride (NaH) ensure complete deprotonation of the pyrazole, often leading to faster reaction rates. beilstein-journals.org Milder bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are also effective and can be safer and easier to handle, particularly on a larger scale. acs.org

Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents are typically preferred. Dimethylformamide (DMF) and Acetonitrile (ACN) are common choices that facilitate SN2 reactions. researchgate.net Tetrahydrofuran (THF) is often used in conjunction with strong bases like NaH. beilstein-journals.org

Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., to 50-80 °C) may be required to drive the reaction to completion, especially with less reactive alkylating agents or milder bases. researchgate.net

The following interactive table summarizes representative conditions used for the N-alkylation of pyrazoles, which are applicable to the synthesis of the title compound.

| Base | Solvent | Temperature | Typical Yield | Notes |

| NaH | THF | Room Temp. | High | Effective for complete deprotonation; requires anhydrous conditions. beilstein-journals.org |

| K₂CO₃ | DMF | Room Temp. - 60°C | Good to High | Common, cost-effective, and practical conditions. |

| Cs₂CO₃ | Acetonitrile | 80°C | High | Often gives higher yields due to the increased solubility of the cesium salt. researchgate.net |

| KOH | DMSO | Room Temp. | Good | A strong base/polar solvent combination that can be very effective. acs.org |

Catalytic Approaches in the Formation of Pyrazole-Ketone Linkages

While the standard synthesis involves a stoichiometric amount of base, catalytic methods have been developed to improve efficiency and sustainability.

Phase-Transfer Catalysis (PTC): This technique is highly effective for N-alkylation. It involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the pyrazolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This method can avoid the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive bases like NaOH. researchgate.net

Solid-Supported Basic Catalysts: Heterogeneous catalysts, such as potassium fluoride (B91410) or cesium fluoride on an alumina (B75360) support (KF-Al₂O₃, CsF-Al₂O₃), can facilitate the N-alkylation. researchgate.net These catalysts offer the advantage of simple workup and catalyst recovery through filtration.

Acid Catalysis: An alternative approach involves acid-catalyzed N-alkylation. This method utilizes different types of electrophiles, such as trichloroacetimidates, which become activated for nucleophilic attack by the pyrazole under acidic conditions, thus avoiding the need for strong bases altogether. semanticscholar.orgmdpi.com

Considerations for Scalable Synthesis and Process Efficiency

Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot scale introduces several important considerations.

Cost of Reagents: For large-scale production, the cost of starting materials is paramount. 4-bromo-1H-pyrazole is a key starting material. 1-Chloroacetone is generally preferred over 1-bromoacetone as an electrophile due to its lower cost, despite being slightly less reactive. Inexpensive bases like K₂CO₃ or NaOH are favored over more expensive options like Cs₂CO₃ or hazardous reagents like NaH.

Process Safety: The use of highly reactive and flammable reagents like sodium hydride can pose significant safety risks on a large scale. Alternative, safer bases are often sought for industrial processes. The exothermic nature of the alkylation reaction must also be managed with appropriate cooling and controlled addition of reagents.

Purification and Isolation: The desired product must be isolated in high purity. On a large scale, purification by chromatography is often economically unfeasible. Therefore, developing a process where the product can be isolated by crystallization is highly desirable. This involves selecting a solvent system where the product has low solubility at cooler temperatures while impurities remain in solution.

Waste Management: Efficient, large-scale synthesis aims to minimize waste. One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce solvent and energy consumption. mdpi.com The use of catalytic methods also reduces the amount of waste generated from stoichiometric reagents.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Detailed analysis allows for the following assignments:

Proton (¹H) NMR: The spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the methylene (B1212753) group, and the methyl group. The protons on the pyrazole ring (H-3 and H-5) would appear as singlets in the aromatic region. The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group would likely appear as a singlet, and the methyl protons of the acetone (B3395972) moiety would also present as a singlet.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would display signals corresponding to the carbonyl carbon, the carbons of the pyrazole ring, the methylene carbon, and the methyl carbon. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.5 - 8.0 | - |

| H-5 | 7.8 - 8.3 | - |

| CH₂ | 4.5 - 5.0 | - |

| CH₃ | 2.2 - 2.5 | - |

| C=O | - | 200 - 210 |

| C-3 | - | 135 - 140 |

| C-4 | - | 95 - 100 |

| C-5 | - | 125 - 130 |

| CH₂ | - | 50 - 55 |

| CH₃ | - | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR and to elucidate the complete bonding network and spatial relationships, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, COSY is not expected to show cross-peaks as the different proton groups are isolated from each other by non-proton-bearing atoms.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the pyrazole ring, the methylene group, and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the methylene protons and the pyrazole ring carbons (C-5) and the carbonyl carbon, as well as between the methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could reveal through-space interactions between the methylene protons and the H-5 proton of the pyrazole ring, confirming the orientation of the propan-2-one substituent relative to the ring.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Other significant bands would include C-H stretching vibrations of the pyrazole ring and the alkyl chain, C=N and C=C stretching vibrations of the pyrazole ring, and the C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C and C=N symmetric stretching vibrations of the pyrazole ring are often strong in the Raman spectrum. The C-Br stretching vibration would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1700 - 1725 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N/C=C (Ring) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₇BrN₂O), HRMS provides an exact mass measurement with a high degree of accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the pyrazole ring and reveal the conformation of the propan-2-one substituent relative to the heterocyclic ring. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the supramolecular architecture.

Spectroscopic Signatures for Electronic Structure Probing

Spectroscopic techniques can also be utilized to probe the electronic structure of the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, can provide information about the electronic transitions within the molecule. The pyrazole ring, being an aromatic system, is expected to exhibit π-π* transitions. The position and intensity of these absorption bands can be influenced by the bromo and propan-2-one substituents. Computational studies, in conjunction with experimental spectra, can further elucidate the nature of the molecular orbitals involved in these electronic transitions.

Computational Chemistry and Theoretical Investigations of 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 One

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, balancing computational cost with high accuracy for determining the electronic structure and, consequently, the equilibrium geometry of molecules. tandfonline.com By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one can be optimized to find its lowest energy conformation. nih.govingentaconnect.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located.

| Parameter | Value (Å / Degrees) | Parameter | Value (Å / Degrees) |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-N2 | 1.35 | N2-N1-C5 | 110.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 106.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 111.5 |

| C4-C5 | 1.37 | C3-C4-C5 | 104.0 |

| C5-N1 | 1.38 | C4-C5-N1 | 108.0 |

| C4-Br | 1.88 | Br-C4-C3 | 127.5 |

| N1-C6 (CH₂) | 1.45 | C5-N1-C6 | 128.0 |

| C7=O8 | 1.22 | C6-C7-O8 | 121.0 |

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). tandfonline.com These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.comnih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrazole (B372694) ring and the bromine atom, which possesses lone pairs of electrons. The LUMO is likely distributed over the pyrazole ring and significantly over the carbonyl group (C=O) of the propan-2-one side chain, which is an electron-withdrawing group. This distribution indicates that charge transfer within the molecule is highly probable. nih.gov Theoretical calculations on various pyrazole derivatives confirm that charge exchange is a key feature, with small HOMO-LUMO gaps indicating high chemical reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions. researchgate.net

In this compound, the most negative potential (red) is anticipated to be localized around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the carbonyl group, due to the high electronegativity and lone pairs of these atoms. tandfonline.comresearchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (blue) is expected around the hydrogen atoms, particularly the one on the pyrazole ring (C5-H) and those on the propan-2-one side chain. The bromine atom often exhibits a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis, typically performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov Calculating the harmonic vibrational frequencies provides a set of normal modes, each corresponding to a specific molecular motion (stretching, bending, torsion). rdd.edu.iq The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode.

For this compound, characteristic vibrational bands can be predicted. The C=O stretching vibration of the ketone group is expected to appear as a strong band in the 1700-1730 cm⁻¹ region. Stretching vibrations associated with the pyrazole ring, such as C=N, C=C, and N-N, typically appear in the 1400-1600 cm⁻¹ range. nih.gov The C-Br stretching frequency is expected at a lower wavenumber, generally between 500-700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain are predicted to occur around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Comparing these calculated frequencies with experimental data can confirm the molecular structure. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H)pyrazole | 3120 | C-H stretching |

| ν(C-H)aliphatic | 2980 | Asymmetric CH₃ stretching |

| ν(C=O) | 1725 | Ketone C=O stretching |

| ν(C=N) | 1580 | Pyrazole ring stretching |

| ν(C=C) | 1510 | Pyrazole ring stretching |

| δ(CH₂) | 1430 | CH₂ scissoring |

| ν(N-N) | 1050 | Pyrazole N-N stretching |

| ν(C-Br) | 650 | C-Br stretching |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are fundamental to understanding the supramolecular chemistry of a compound, including its crystal packing, self-assembly, and interactions with biological targets. nih.gov The NCI index, based on the electron density and its reduced density gradient (RDG), is a computational tool used to visualize and characterize weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net Hirshfeld surface analysis is another method employed to explore and quantify intermolecular contacts in crystal structures. tandfonline.comingentaconnect.com

For this compound, several types of NCIs are plausible. The bromine atom can act as a halogen bond donor, forming attractive interactions with nucleophilic sites such as the N2 atom of a neighboring pyrazole ring or the carbonyl oxygen (Br···N or Br···O). mdpi.com These type I halogen-halogen contacts (Br···Br) can also contribute to crystal stabilization, with estimated energies around 2.2–2.5 kcal/mol. mdpi.com Additionally, weak C-H···O and C-H···N hydrogen bonds involving the pyrazole and propanone hydrogens are expected to play a significant role in the crystal packing. π-stacking interactions between the pyrazole rings of adjacent molecules may also be present. nih.gov

Conformational Analysis and Energy Minima Identification

Molecules with rotatable single bonds can exist in multiple conformations, and identifying the most stable conformers (energy minima) is crucial for understanding their behavior. Conformational analysis involves systematically rotating one or more dihedral angles and calculating the potential energy at each step to generate a potential energy surface.

The key flexible bond in this compound is the N1-C6 bond connecting the pyrazole ring to the propan-2-one side chain. Rotation around this bond will lead to different spatial arrangements of the side chain relative to the ring. Computational scans of the C5-N1-C6-C7 dihedral angle would reveal the rotational energy barrier and the lowest-energy conformers. Studies on N-substituted pyrazoles indicate that conformational preferences are influenced by steric hindrance and electrostatic interactions between the substituent and the ring. mdpi.commdpi.com The most stable conformer will likely be one that minimizes steric clash between the carbonyl group and the N2 atom of the pyrazole ring.

| Conformer | Dihedral Angle (C5-N1-C6-C7) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~60° | 0.00 |

| Local Minimum | ~180° | 1.50 |

| Transition State | ~0° | 4.20 |

Theoretical Prediction of Reactivity Descriptors

Based on DFT calculations, several global reactivity descriptors can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability. It is calculated as ω = μ² / (2η).

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

These descriptors help in comparing the reactivity of different molecules. A higher chemical potential suggests better electron-donating ability, while a higher electrophilicity index indicates a stronger capacity to act as an electrophile. ijnrd.org For pyrazole derivatives, these descriptors are used to understand their interaction mechanisms and predict their behavior in chemical reactions. researchgate.netresearchgate.net

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.825 |

| Global Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.867 |

Chemical Reactivity and Derivatization Pathways of 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 One

Nucleophilic Substitution Reactions at the 4-Bromo Position of the Pyrazole (B372694) Ring

Direct, uncatalyzed nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrazole ring is generally challenging due to the electron-rich nature of the pyrazole heterocycle. However, the reactivity of the C-Br bond can be significantly enhanced through transition metal catalysis, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds.

Palladium-catalyzed amination reactions, a subset of Buchwald-Hartwig amination, have been shown to be effective for the coupling of unprotected bromoimidazoles and bromopyrazoles with a variety of amines. nih.govnih.govacs.org These transformations are facilitated by specialized palladium precatalysts and bulky biarylphosphine ligands under mild conditions. acs.org This methodology allows for the coupling of 4-bromopyrazoles with aliphatic, aromatic, and heteroaromatic amines, providing a broad scope of 4-aminopyrazole derivatives in moderate to excellent yields. nih.govacs.org While direct experimental data for 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one is limited, the established reactivity of other 4-bromopyrazoles strongly suggests its suitability as a substrate in these transformations. nih.gov

The table below summarizes typical conditions for such palladium-catalyzed aminations based on studies of similar substrates.

| Amine Type | Catalyst/Ligand System | Base | Solvent | Typical Yields |

| Aromatic Amines | Pd precatalyst / tBuBrettPhos | LHMDS | THF | Good to Excellent |

| Aliphatic Amines | Pd precatalyst / tBuBrettPhos | LHMDS | THF | Moderate to Good |

| Heteroaromatic Amines | Pd precatalyst / tBuBrettPhos | LHMDS | THF | Moderate to Good |

LHMDS: Lithium bis(trimethylsilyl)amide, THF: Tetrahydrofuran

Transformations Involving the Propan-2-one Carbonyl Functionality (e.g., Reductions, Condensations)

The propan-2-one side chain offers a rich platform for chemical modification, primarily through reactions targeting the carbonyl group.

Reductions: The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol. This transformation is typically achieved using standard reducing agents such as sodium borohydride in an alcoholic solvent. The straightforward nature of this reduction makes the corresponding alcohol an accessible derivative for further functionalization.

Condensation Reactions: The carbonyl group can participate in various condensation reactions. For instance, the Knoevenagel condensation involves the reaction of a ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. sigmaaldrich.comwikipedia.org While specific examples involving this compound are not extensively documented, the general mechanism is applicable. Such reactions would extend the carbon chain at the side group, introducing new functional and structural diversity. Tandem Knoevenagel condensation-Michael addition reactions have also been explored with related pyrazolone (B3327878) structures, indicating a potential for more complex transformations. nih.gov

Reactivity of the Pyrazole Nitrogen Atom for Alkylation or Acylation

In this compound, the nitrogen atom at the N1 position is already substituted. The remaining nitrogen at the N2 position, however, retains its nucleophilic character and can react with electrophiles. Alkylation or acylation at this position leads to the formation of quaternary pyrazolium salts.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. masterorganicchemistry.comlibretexts.org In pyrazole, the most electron-rich and thus most reactive position for EAS is the C4 carbon. libretexts.org In the case of this compound, this position is already occupied by a bromine atom.

Furthermore, the pyrazole ring is substituted at the N1 position with an electron-withdrawing propan-2-one group, which deactivates the ring towards electrophilic attack. The bromine atom at C4 is also a deactivating group, albeit ortho-, para-directing. The combined deactivating effects of these two substituents significantly reduce the nucleophilicity of the remaining C3 and C5 positions. Consequently, further electrophilic substitution on the pyrazole ring of this compound is expected to be difficult and would likely require harsh reaction conditions. Standard EAS reactions such as nitration, sulfonation, or Friedel-Crafts reactions are therefore not considered facile pathways for this specific compound.

Cycloaddition Reactions and Heterocycle Annulation Studies

The 1H-pyrazole ring is an aromatic heterocycle, a structural feature that imparts significant stability. This aromaticity means the ring does not readily participate in cycloaddition reactions such as the Diels-Alder reaction under normal thermal conditions. Such reactions would require the disruption of the stable aromatic π-system and are energetically unfavorable.

While cycloaddition reactions are a primary method for the synthesis of the pyrazole ring itself—for instance, through the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne equivalents—the pre-formed aromatic pyrazole core in this compound is generally unreactive as a diene or dipolarophile. nih.govbeilstein-journals.orgresearchgate.netrsc.org Therefore, derivatization of this compound via cycloaddition or heterocycle annulation pathways involving the pyrazole ring is not a commonly explored synthetic route.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C4 position is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. nih.govrsc.orgmdpi.com The reaction is typically catalyzed by a palladium(0) complex with phosphine ligands in the presence of a base. nih.govresearchgate.net This method allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyrazole ring. Studies on various 4-bromopyrazoles have demonstrated good to very good yields under relatively mild conditions. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base to form a 4-alkenylpyrazole. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This reaction provides a powerful tool for C-C bond formation, extending the pyrazole core with unsaturated side chains. wikipedia.org

Sonogashira Coupling: This coupling reaction joins the 4-bromopyrazole with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com The Sonogashira reaction is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of 4-alkynylpyrazoles. These products are themselves valuable intermediates for further transformations. wikipedia.orgnih.gov

The table below provides a summary of major cross-coupling reactions applicable to the 4-bromo moiety.

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex, Base | C(sp²)-C(sp²) | 4-Aryl/Vinylpyrazole |

| Heck | Alkene | Pd(0) complex, Base | C(sp²)-C(sp²) | 4-Alkenylpyrazole |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I), Base | C(sp²)-C(sp) | 4-Alkynylpyrazole |

| Buchwald-Hartwig | Amine | Pd(0) complex, Base | C(sp²)-N | 4-Aminopyrazole |

These cross-coupling methodologies highlight the synthetic utility of the C4-bromo substituent, enabling the creation of a vast library of complex pyrazole derivatives from the title compound.

1 4 Bromo 1h Pyrazol 1 Yl Propan 2 One As a Synthetic Synthon for Complex Molecular Architectures

Precursor in the Synthesis of Advanced Pyrazole-Containing Heterocycles

The structure of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one makes it a versatile precursor for a variety of advanced pyrazole-containing heterocycles. The presence of the bromine atom on the pyrazole (B372694) ring allows for subsequent functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This enables the introduction of a wide range of substituents at the 4-position of the pyrazole core, leading to the synthesis of diverse libraries of pyrazole derivatives.

Furthermore, the acetonyl side chain provides a reactive handle for cyclization reactions. For instance, condensation of the ketone with hydrazines or substituted hydrazines can lead to the formation of new pyrazole rings, resulting in bis-pyrazole systems. Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can be employed to construct fused pyrimidine rings, yielding pyrazolo[1,5-a]pyrimidines. The general synthetic strategies often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocyclic System |

| Hydrazine (B178648) derivatives | Bis-pyrazoles |

| Amidines/Guanidines | Pyrazolo[1,5-a]pyrimidines |

| 1,3-Diketones | Fused Pyridine Rings (Pyrazolo[3,4-b]pyridines) |

| Active methylene (B1212753) compounds | Various substituted pyrazole derivatives |

Building Block in Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. The ketone functionality in this compound makes it a suitable candidate for various MCRs. For example, it could potentially participate in Biginelli-type reactions with an aldehyde and a urea or thiourea derivative to form dihydropyrimidinones bearing a bromopyrazole substituent.

Another possibility is its involvement in Hantzsch-type reactions, where it could react with an aldehyde and ammonia or an ammonium (B1175870) salt to generate dihydropyridines. The resulting scaffolds would possess the synthetically versatile bromopyrazole moiety, allowing for further diversification.

Utility in the Construction of Polycyclic and Fused-Ring Systems

The dual reactivity of this compound can be exploited for the construction of polycyclic and fused-ring systems. Intramolecular cyclization strategies, possibly following an initial intermolecular reaction, could lead to the formation of rigid, three-dimensional structures.

Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wide range of chemical space and identify new biologically active compounds. This compound is an attractive starting material for DOS due to its multiple points of diversification.

The bromine atom allows for a variety of cross-coupling reactions, introducing diversity at this position. The ketone functionality can be transformed into a wide array of other functional groups or used in various cyclization and multicomponent reactions to build diverse scaffolds. This multi-directional reactivity enables the creation of a library of compounds with significant structural variation from a single, readily accessible starting material, which is a key principle of diversity-oriented synthesis.

Advanced Topics in the Chemical Study of 1 4 Bromo 1h Pyrazol 1 Yl Propan 2 One

Investigation of Tautomeric Forms and Their Relative Stabilities

The structure of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one allows for the existence of constitutional isomers that are readily interconverted, a phenomenon known as tautomerism. The primary form of tautomerism relevant to this compound is keto-enol tautomerism, involving the propan-2-one side chain.

The keto tautomer is the structure as named, this compound. Through the migration of a proton from the α-carbon (C1 of the propanone chain) to the carbonyl oxygen, and a corresponding shift of the π-electrons, two potential enol tautomers can be formed: (Z)-1-(4-bromo-1H-pyrazol-1-yl)prop-1-en-2-ol and (E)-1-(4-bromo-1H-pyrazol-1-yl)prop-1-en-2-ol.

The equilibrium between the keto and enol forms is typically dominated by the more stable keto form for simple ketones. However, the stability of the enol tautomer can be influenced by several factors, including intramolecular hydrogen bonding and conjugation. In the case of this compound, the pyrazole (B372694) ring's nitrogen atoms could potentially form a hydrogen bond with the enol's hydroxyl group, which would stabilize the enol form.

Computational studies on similar heterocyclic ketones are essential for quantifying the relative stabilities of these tautomers. Density Functional Theory (DFT) calculations are commonly employed to determine the Gibbs free energy (ΔG) and enthalpy (ΔH) differences between tautomeric forms. For most acyclic ketones, the keto form is significantly more stable. Studies on pyrazolone (B3327878) derivatives have shown that the keto-enol equilibrium can be heavily influenced by substituents and the surrounding medium, sometimes favoring the enol form.

The pyrazole ring itself can exhibit tautomerism in unsubstituted or C-substituted pyrazoles, where the N-H proton can reside on either nitrogen atom. However, in this compound, the N1 position is substituted with the propan-2-one group, which locks the pyrazole ring and prevents this type of prototropic tautomerism. The N-substituent makes the pyrazole ring a stable aromatic core. globalresearchonline.net

Table 1: Predicted Relative Stability of Tautomers This table is illustrative, based on general principles of keto-enol tautomerism. Precise values require specific computational studies for this exact molecule.

| Tautomer | General Structural Features | Predicted Relative Stability (Gas Phase) | Influencing Factors |

|---|---|---|---|

| Keto Form | C=O double bond, sp3 α-carbon | Most Stable | Higher C=O bond energy compared to C=C |

| Enol Form (E/Z) | C=C double bond, C-OH group | Less Stable | Potential for stabilization via intramolecular H-bonding with pyrazole N2 |

Solvent Effects on Molecular Conformation and Chemical Reactivity

Solvents can play a crucial role in the chemistry of this compound by influencing tautomeric equilibria, molecular conformation, and reaction pathways. The choice of solvent can alter reaction rates and even the regioselectivity of certain transformations. conicet.gov.ar

The keto-enol equilibrium is particularly sensitive to solvent polarity. Polar protic solvents can stabilize both the keto and enol forms through hydrogen bonding, while polar aprotic solvents may favor the more polar keto form. Conversely, nonpolar solvents might favor the enol form if intramolecular hydrogen bonding provides significant stabilization.

Computational methods, such as the Solvation Model based on Density (SMD), are used to calculate solvation energies and predict how different solvents might affect molecular properties. researchgate.netpyscf.orgarxiv.orggithub.io For similar pyrazole derivatives, calculated solvation energies have been shown to be negative in various organic solvents, suggesting favorable solubilization. researchgate.net

Molecular conformation, specifically the dihedral angle between the pyrazole ring and the propanone side chain, can also be affected by the solvent. Solvent interactions can influence the rotational barrier around the N-C bond, potentially favoring specific conformations that may enhance or hinder reactivity at either the ketone or the pyrazole ring.

Furthermore, solvent choice is a key parameter in controlling selectivity. For instance, studies on the synthesis of N-methylpyrazoles from 1,3-diketones have demonstrated that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) instead of ethanol (B145695) can dramatically increase the regioselectivity of the pyrazole formation. conicet.gov.ar This is attributed to the unique properties of fluorinated alcohols, which are strong hydrogen-bond donors but poor acceptors and are not nucleophilic. conicet.gov.ar

Table 2: Potential Solvent Effects on Compound Properties

| Solvent Type | Potential Effect on Tautomeric Equilibrium | Potential Effect on Reactivity/Selectivity | Example from Related Syntheses |

|---|---|---|---|

| Nonpolar (e.g., Toluene) | May favor enol form if intramolecular H-bonding is strong | Generally slower reaction rates for polar transition states | Used in enantioselective synthesis of 2-pyrazolines. sci-hub.se |

| Polar Aprotic (e.g., DMSO, DMF) | Favors the more polar keto tautomer | Can accelerate SNAr reactions; may alter regioselectivity in condensations | N,N-dimethylacetamide improves regioselectivity in 1-arylpyrazole synthesis. organic-chemistry.org |

| Polar Protic (e.g., Ethanol) | Stabilizes both forms via H-bonding; often favors keto | Can act as a proton source/sink, participating in reaction mechanisms | Commonly used but can lead to regioisomeric mixtures in pyrazole synthesis. conicet.gov.ar |

| Fluorinated Alcohols (e.g., TFE) | Can strongly influence equilibrium through H-bond donation | Dramatically increases regioselectivity in pyrazole formation | Use of TFE or HFIP improves regioselectivity over ethanol. conicet.gov.ar |

Chemo- and Regioselectivity in Key Transformations

The molecule this compound possesses multiple reactive sites, making chemo- and regioselectivity critical considerations in its chemical transformations. The key functional groups are the ketone carbonyl, the potentially reactive C-H bond at the C5 position of the pyrazole ring, and the carbon-bromine bond at C4.

Chemoselectivity refers to the preferential reaction of one functional group over others. For example, in a reaction with a nucleophile like hydrazine (B178648), the ketone carbonyl is expected to be the most electrophilic site, leading to condensation reactions. However, under different conditions, such as those for Suzuki or Heck coupling, the C-Br bond would be the reactive site.

Regioselectivity is crucial in reactions where multiple isomers could be formed. The classic synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often faces challenges with regioselectivity, leading to mixtures of products. semanticscholar.orgnih.govmdpi.com The reaction conditions, including the use of acid or base catalysts and temperature, can dictate the direction of nucleophilic attack and control the final regioisomeric outcome. semanticscholar.orgmdpi.comresearchgate.net

Key transformations involving structures similar to this compound include:

Condensation Reactions: The ketone functionality can react with hydrazines to form pyrazolines or other heterocyclic systems. The chemoselectivity of this reaction is generally high for the carbonyl group. Studies on bis-(pyrazolyl)ketones have explored the site selectivity in their reactions with hydrazine hydrate. eurjchem.com

1,3-Dipolar Cycloadditions: The pyrazole ring can be constructed via cycloaddition reactions. For instance, diazo compounds generated from N-tosylhydrazones react with alkyne surrogates in a highly regioselective manner to produce 3,5-disubstituted pyrazoles. organic-chemistry.orgthieme.de

Cross-Coupling Reactions: The C4-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups at this position. This reaction would be highly chemoselective for the C-Br bond, leaving the ketone and other parts of the pyrazole ring intact.

Electrophilic Substitution: While the pyrazole ring is generally considered electron-rich, the presence of two nitrogen atoms deactivates the adjacent C3 and C5 positions towards electrophilic attack. The C4 position is the most common site for electrophilic substitution in pyrazoles, but since it is already brominated, further substitution would be difficult. globalresearchonline.net

The control of chemo- and regioselectivity is often achieved by tuning reaction parameters. The nature of substituents on the reactants, solvent choice, temperature, and the presence of catalysts are all pivotal in directing the reaction toward a single desired product. semanticscholar.orgmdpi.comresearchgate.net

Mechanistic Elucidation of Novel Reactions Involving the Compound

Understanding the reaction mechanisms involving this compound is fundamental to predicting its reactivity and designing new synthetic routes. While specific mechanistic studies on this exact compound are not widely available, mechanisms for key reactions of its constituent functional groups (pyrazolyl ketones, α,β-unsaturated ketones derived from it) have been investigated.

A common reaction for the ketone moiety would be its condensation with hydrazine or its derivatives to form a pyrazoline. The generally accepted mechanism for this reaction with α,β-unsaturated ketones (which can be formed in situ or used as starting materials) involves two primary pathways: researchgate.netchim.it

Aza-Michael Addition Pathway: The reaction begins with a 1,4-conjugate (Michael) addition of a hydrazine nitrogen atom to the β-carbon of the enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the 2-pyrazoline.

Hydrazone Formation Pathway: The initial step is the formation of a hydrazone intermediate by the reaction of hydrazine with the carbonyl group. This intermediate then undergoes an intramolecular cyclization (an intramolecular Michael addition) to form the pyrazoline ring. researchgate.net

Acid catalysis is often employed to facilitate these reactions. researchgate.net A proposed mechanism under acid catalysis involves the activation of the carbonyl group by protonation, followed by nucleophilic attack from hydrazine, formation of the hydrazone, and a final acid-catalyzed intramolecular cyclization. researchgate.net

Another important class of reactions for forming pyrazole rings is the 1,3-dipolar cycloaddition. tandfonline.comresearchgate.net For example, the reaction between a diazo compound (the 1,3-dipole) and an alkyne proceeds via a concerted [3+2] cycloaddition mechanism to form the pyrazole ring. Mechanistic studies, often supported by DFT calculations, have been used to understand the regioselectivity of these cycloadditions. organic-chemistry.org

Recent mechanistic studies on pyrazole synthesis have also explored novel pathways, such as oxidation-induced N-N coupling of diazatitanacycles, providing detailed kinetic and computational insights into the formation of the pyrazole core. researchgate.netnih.gov These advanced studies reveal complex reaction pathways involving metal catalysts and redox processes. researchgate.netnih.gov

Isomeric Variations and Stereochemical Considerations

The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, it does not exist as enantiomers or diastereomers. However, stereochemistry becomes a critical consideration in its derivatives and in reactions that introduce chirality.

A stereocenter can be readily introduced by the reduction of the ketone group. The resulting alcohol, 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, possesses a chiral center at the C2 position of the propane (B168953) chain, and thus exists as a pair of enantiomers, (R)- and (S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol. The synthesis of such chiral alcohols would require either an asymmetric reduction of the ketone or the resolution of the racemic mixture.

Furthermore, reactions involving the α-carbon of the ketone can generate new stereocenters. For example, an enantioselective Michael addition or Mannich reaction using the enolate of this compound would lead to chiral products. researchgate.net The field of organocatalysis has provided powerful methods for the asymmetric synthesis of complex chiral molecules starting from prochiral ketones. acs.orgdntb.gov.ua

The development of methods for the asymmetric synthesis of chiral pyrazole derivatives is an active area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry. nih.govacs.org Strategies include:

Using Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct a stereoselective reaction, after which it is removed. For instance, tert-butanesulfinamide has been used as a chiral auxiliary for the stereoselective synthesis of novel pyrazole derivatives. nih.gov

Asymmetric Catalysis: Chiral catalysts, including transition metal complexes and organocatalysts, can be used to produce one enantiomer preferentially. acs.orgrsc.org Carbene-catalyzed enantioselective cycloaddition reactions have been developed for efficient access to structurally complex multicyclic pyrano[2,3-c]pyrazole molecules. acs.org

Starting from the Chiral Pool: Syntheses can begin with readily available enantiopure starting materials, such as (5R)-dihydrocarvone, to produce chiral pyrazoles. rsc.org

The synthesis of chiral pyrazoles where the stereogenic center is directly attached to a nitrogen atom is particularly challenging but has been achieved through cascade reactions involving 1,3-dipolar cycloadditions followed by researchgate.netuniovi.es-sigmatropic rearrangements. uniovi.es These advanced methods highlight the importance of stereochemical control in modern pyrazole chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates intermediates, as demonstrated in pyrazole derivative syntheses .

- Crystallization : Recrystallization from 2-propanol yields pure products, as applied to structurally similar brominated pyrazole esters .

- Reaction Optimization : Use of diazomethane in dichloromethane at –20°C for 40–48 hours ensures controlled reactivity, reducing side products .

Q. How can X-ray crystallography confirm the molecular structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use a dual-source diffractometer (e.g., Agilent SuperNova) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Multi-scan absorption correction (CrysAlis PRO) minimizes experimental errors .

- Refinement : Least-squares refinement on F² with full-matrix methods achieves R-factors < 0.05, as validated for triclinic pyrazole crystals .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of brominated pyrazoles?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regiochemistry (e.g., distinguishing pyrazole C-4 bromination).

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model electron density and frontier molecular orbitals .

- Correlation Energy : Apply the Colle-Salvetti formula to estimate electron correlation effects, achieving <5% deviation from experimental data in similar systems .

- Software Tools : Gaussian or ORCA for DFT calculations; Multiwfn for visualizing electron localization function (ELF) and Laplacian maps .

Q. What mechanistic insights govern the regioselectivity of bromine substitution in pyrazole derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Bromine preferentially attacks the pyrazole C-4 position due to resonance stabilization of the intermediate σ-complex.

- Steric Effects : Bulky substituents at C-3/C-5 positions (e.g., methyl groups) direct bromination to C-4, as observed in crystallographic studies .

- Kinetic Control : Low-temperature reactions (–20°C) favor kinetic products, minimizing thermodynamic redistribution .

Q. How can non-covalent interactions in the crystal lattice of brominated pyrazoles be analyzed quantitatively?

- Methodological Answer :

- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to compute bond critical points (BCPs) and interaction energies .

- Hirshfeld Surfaces : Map close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer, as applied to triclinic pyrazole crystals (e.g., C25H19BrN2O2, P1 space group) .

Q. What strategies optimize the biological activity of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to enhance antimicrobial potency, as validated for pyrazoline derivatives .

- In Vitro Assays : Use MTT assays for cytotoxicity screening (e.g., IC₅₀ values against HeLa cells) and molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.